molecular formula C20H12 B1624204 Benzo[a]pyrene-8-d CAS No. 206752-39-8

Benzo[a]pyrene-8-d

Cat. No. B1624204
CAS RN: 206752-39-8
M. Wt: 253.3 g/mol
InChI Key: FMMWHPNWAFZXNH-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) found in coal tar with the formula C20H12 . The compound is one of the benzopyrenes, formed by a benzene ring fused to pyrene . It is the result of incomplete combustion at temperatures between 300 °C (572 °F) and 600 °C (1,112 °F) . It is typically found in coal tar, grilled meats, and tobacco smoke .


Synthesis Analysis

Benzo[a]pyrene can be synthesized from the separated diastereoisomers of trans-8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo[a]pyrene . After reduction, dehydration, and dehydrogenation of the new ring, benzo[a]pyrene is obtained .


Molecular Structure Analysis

Benzo[a]pyrene has a molecular weight of 252.3093 . Its structure is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzo[a]pyrene can react with oxygen in its singlet excited state, resulting in fluorescence quenching . Moreover, effective intersystem crossing can occur from its singlet state to the triplet state . A Microbacterium sp. strain capable of using benzo[a]pyrene as sole carbon and energy sources under denitrifying conditions has been isolated .


Physical And Chemical Properties Analysis

Benzo[a]pyrene has a density of 1.24 g/cm3 at 25 °C . It has a melting point of 179 °C (354 °F; 452 K) and a boiling point of 495 °C (923 °F; 768 K) . Its solubility in water ranges from 0.2 to 6.2 μg/L .

Mechanism of Action

One of the important mechanisms of action of Benzo[a]pyrene is its free radical activity, which induces oxidative stress in cells . It induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants as well as of cytokine production .

Safety and Hazards

Benzo[a]pyrene is a hazardous substance. It is recommended to keep away from heat/sparks/open flames/hot surfaces and avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Future research on Benzo[a]pyrene degradation is proposed, specifically in the context of the development of “omics” approaches . These approaches could provide further understanding of the carcinogenic mechanism of benzo[a]pyrene and insight into the photo-degradation mechanism of this molecule .

properties

IUPAC Name

8-deuteriobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWHPNWAFZXNH-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425984
Record name Benzo[a]pyrene-8-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206752-39-8
Record name Benzo[a]pyrene-8-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206752-39-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]pyrene-8-d
Reactant of Route 2
Benzo[a]pyrene-8-d
Reactant of Route 3
Benzo[a]pyrene-8-d
Reactant of Route 4
Benzo[a]pyrene-8-d
Reactant of Route 5
Benzo[a]pyrene-8-d
Reactant of Route 6
Benzo[a]pyrene-8-d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.